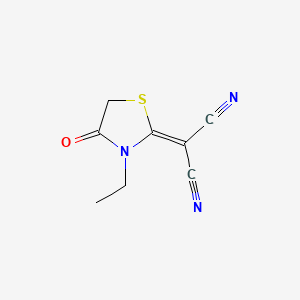

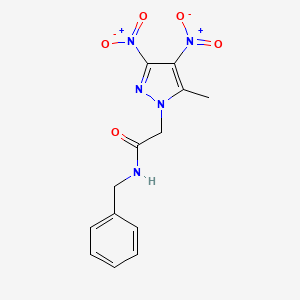

Propanedinitrile, (3-ethyl-4-oxo-2-thiazolidinylidene)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives containing the 3-ethyl-4-oxo-2-thiazolidinylidene moiety involves various chemical reactions. For example, novel diamine derivatives containing imidazolidinylidene propanedinitrile have been synthesized and evaluated for their binding affinities, showcasing the compound's relevance in medicinal chemistry (Sasho et al., 2008). Moreover, synthesis approaches often involve condensation reactions and the employment of ketene N,S-acetal salts, which lead to compounds with high antioxidant and anticancer activities (Saied et al., 2019).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by spectroscopic, thermal, and structural studies. These studies reveal the self-assembly of the compounds in the solid state, likely caused by hydrogen bonding and π–π stacking (Ranjbar et al., 2007).

Wissenschaftliche Forschungsanwendungen

Anticancer and Antioxidant Applications

Propanedinitrile derivatives have been synthesized and evaluated for their potential as anticancer and antioxidant agents. The study by Saied et al. (2019) synthesized novel 5-(aroyl)methyl- and 5-(aroyl)methylen-2-ylidene-1,3-thiazolidin-4-ones using ketene N,S-acetal salts from phenyl isothiocyanate and propanedinitrile. These derivatives showed significant antioxidant and anticancer activities, highlighting their potential in medical research and drug development (Saied, Kandeel, Abdelwahab, & Ahmed, 2019).

Heterocyclic Chemistry Applications

Propanedinitrile is involved in the synthesis of various heterocyclic compounds. A study by Hassan et al. (2008) explored the heterocyclization of acylthiosemicarbazides with compounds including propanedinitrile. This research is significant for the field of heterocyclic chemistry, which is crucial for the development of new pharmaceuticals and materials (Hassan, Mourad, & Abou-Zeid, 2008).

Gastrointestinal Motility Enhancement

Propanedinitrile derivatives have been synthesized and evaluated for their gastrointestinal motility-enhancing activity. A study by Sasho et al. (1994) prepared novel N-3-arylated imidazolidinylidene propanedinitrile derivatives and found them potent in enhancing gastrointestinal motility and inhibiting AChE activity. This suggests potential applications in the treatment of gastrointestinal disorders (Sasho et al., 1994).

Antibacterial Activity

The antibacterial properties of propanedinitrile derivatives have also been explored. Al-Adiwish et al. (2012) synthesized compounds including 2-[Bis(methylthio)methylene]propanedinitrile and evaluated their antibacterial activities. This research contributes to the ongoing search for new antibacterial agents to combat resistant bacterial strains (Al-Adiwish, Yaacob, Adan, & Nazlina, 2012).

Corrosion Inhibition

Propanedinitrile derivatives have been investigated as corrosion inhibitors. Fouda et al. (2015) studied the inhibition of corrosion of tin in sodium chloride solutions using various propanedinitrile derivatives. The research revealed that these compounds act as mixed-type inhibitors and adsorb on the tin surface, highlighting their potential in corrosion protection applications (Fouda, Abdel-Maksoud, & Almetwally, 2015).

Eigenschaften

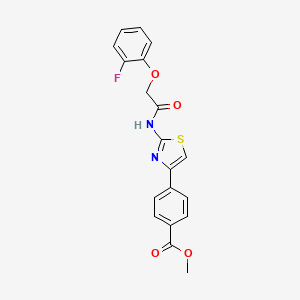

IUPAC Name |

2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c1-2-11-7(12)5-13-8(11)6(3-9)4-10/h2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOQLYXMOFOJJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CSC1=C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanedinitrile, (3-ethyl-4-oxo-2-thiazolidinylidene)- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2498629.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2498632.png)

![ethyl 3-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2498639.png)

![3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B2498652.png)